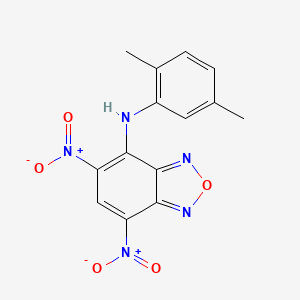![molecular formula C19H19ClN2O2 B5153229 N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide, also known as BCPAA, is a synthetic compound that has been extensively researched for its potential therapeutic applications. BCPAA belongs to the class of acrylamide derivatives and has been studied for its biochemical and physiological effects in various experimental models.
Wirkmechanismus
The exact mechanism of action of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide is not fully understood. However, it has been proposed that N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide may exert its biological effects by modulating the activity of various enzymes and signaling pathways. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects in experimental models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide in lab experiments include its synthetic accessibility, high purity, and well-defined chemical structure. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to exhibit potent biological activity at low concentrations, which makes it a useful tool for studying various biological processes. However, the limitations of using N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide. One possible direction is to investigate the potential use of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another possible direction is to explore the use of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to elucidate the exact mechanism of action of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide and to investigate its potential toxicity and pharmacokinetic properties in vivo.
Synthesemethoden
The synthesis of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 3-aminobutyric acid to form the corresponding Schiff base, which is then reduced with sodium borohydride to give N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide. The purity of the compound can be improved by recrystallization from suitable solvents.
Wissenschaftliche Forschungsanwendungen
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in various experimental models. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-4-18(23)21-16-5-3-6-17(13-16)22-19(24)12-9-14-7-10-15(20)11-8-14/h3,5-13H,2,4H2,1H3,(H,21,23)(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLWNORXKMJJRP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)
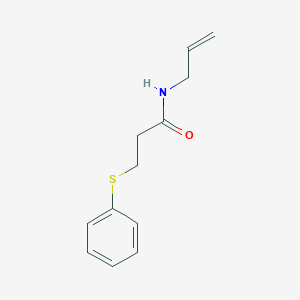
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)
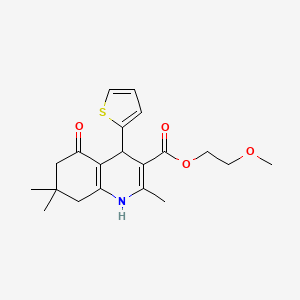
![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)

![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)
![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)
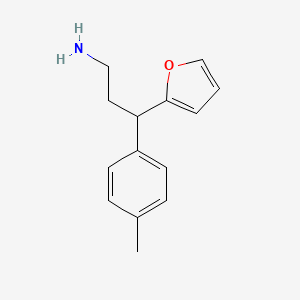
![N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)
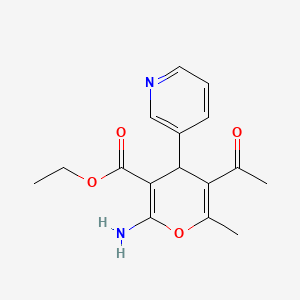
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
